molecular formula C8H16O5 B608003 Hydroxy-PEG2-methyl ester CAS No. 457897-73-3

Hydroxy-PEG2-methyl ester

Cat. No.: B608003
CAS No.: 457897-73-3
M. Wt: 192.21
InChI Key: ZWFWEUBKPURUHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-PEG2-methyl ester is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a methyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the methyl ester can be hydrolyzed under strong basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy-PEG2-methyl ester can be synthesized through esterification reactions involving polyethylene glycol and methyl ester. The hydroxyl group of the PEG reacts with the carboxyl group of the methyl ester under acidic or basic conditions to form the ester linkage .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and quality. The process typically includes steps such as purification and characterization to confirm the compound’s structure and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Hydroxy-PEG2-methyl ester primarily involves its ability to undergo hydrolysis and esterification reactions. The hydroxyl group can form hydrogen bonds with other molecules, enhancing solubility and facilitating further chemical modifications. The methyl ester group can be hydrolyzed to release the corresponding alcohol and acid, which can then participate in additional reactions .

Properties

IUPAC Name

methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5/c1-11-8(10)2-4-12-6-7-13-5-3-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFWEUBKPURUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using ionic exclusion chromatography for analyzing Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate?

A1: The research highlights several benefits of using ionic exclusion chromatography for this specific application []:

    Q2: What are the potential applications of this analytical method in a research setting?

    A2: This specific method, due to its advantages, can be applied in various research scenarios involving Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate []:

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